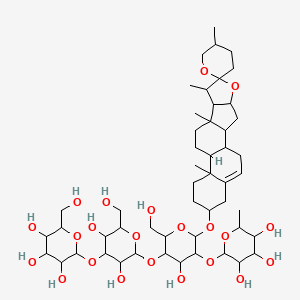
Zingiberensis saponin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zingiberensis saponin I is a type of saponin that can be found in plants, fungi, and bacteria . It is a water-soluble extract of the plant Dioscorea zingiberensis . It has been reported to have hepatoprotective properties .
Synthesis Analysis
Diosgenin saponins, including Zingiberensis saponin I, are synthesized in the leaves of the plant, then converted into diosgenin saponins, and finally transported to rhizomes for storage . The results of comparative genomic analysis indicate that tandem duplication coupled with a whole-genome duplication event provided key evolutionary resources for the diosgenin saponin biosynthetic pathway in the D. zingiberensis genome .Molecular Structure Analysis
The molecular structure of Zingiberensis saponin I is complex, as it is a type of saponin, which is a class of chemical compounds consisting of a polycyclic aglycone that is either a steroid or triterpenoid, attached to one or more sugar side chains .Physical And Chemical Properties Analysis
Zingiberensis saponin I is a water-soluble compound . Its molecular weight is 1,047.18 g/mol .Scientific Research Applications
Cancer Treatment
ZnS has been studied for its potential role in the treatment of hepatocellular carcinoma (HCC), a type of liver cancer . It appears to inhibit the lncRNA TCONS-00026762/AKR1C1 pathway, which is involved in various cellular processes during cancer progression . This inhibition leads to suppressed autophagy, promoted ferroptosis, and enhanced sensitivity to sorafenib, a cancer treatment drug, in HCC cells .
Autophagy Regulation
Autophagy is a cellular process that helps maintain homeostasis by removing unnecessary or dysfunctional components. ZnS has been found to inhibit autophagy in HCC cells . This could have implications for diseases where autophagy plays a role.
Ferroptosis Induction
Ferroptosis is a form of regulated cell death that is iron-dependent. ZnS promotes ferroptosis in HCC cells . This could be beneficial in treating diseases where the induction of cell death is desirable, such as cancer.
Drug Sensitivity Enhancement
ZnS enhances the sensitivity of HCC cells to sorafenib, a cancer treatment drug . This could potentially improve the effectiveness of the drug and reduce the required dosage, thereby minimizing side effects.
Biosynthesis of Diosgenin Saponins
ZnS is involved in the biosynthesis of diosgenin saponins, important bioactive constituents widely distributed in Dioscorea spp . Diosgenin saponins have a broad spectrum of pharmacological activities, including antioxidative, anti-cancer, anti-inflammatory, anti-fungal, and hypolipidemic functions .
Steroid Hormone Production
The rhizomes of Dioscorea zingiberensis, from which ZnS is derived, are used for the isolation of diosgenin, sapogenin and its glycoside dioscin to produce steroid hormones, such as sex hormones, progestogens, and cortical hormones .
Future Directions
The future directions for research on Zingiberensis saponin I could include further understanding of the biosynthesis, evolution, and utilization of plant specialized metabolites such as diosgenin saponins . Additionally, the potential development of medicine food homology (MFH)-containing steroid saponins into functional foods for maintenance of human health or drugs for the treatment of I/R disease could be explored .
Mechanism of Action
Target of Action
Zingiberensis Saponin I, also known as Zingiberensis new saponin (ZnS), primarily targets the lncRNA TCONS-00026762/AKR1C1 pathway in hepatocellular carcinoma (HCC) cells . The AKR1C1 gene is a prognostic marker for HCC and is associated with autophagy, ferroptosis, and immune evasion .
Result of Action
The result of Zingiberensis Saponin I’s action is the suppression of autophagy, promotion of ferroptosis, and enhanced sensitivity to sorafenib in HCC cells . This is evidenced by the decrease in levels of the autophagy marker LC3, as well as ferroptosis markers GPX4 and SLC7A11, and an increase in Huh7-SR cell viability .
properties
IUPAC Name |
2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOTXMLDNWCDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75049187 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
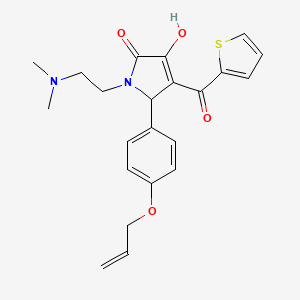
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)


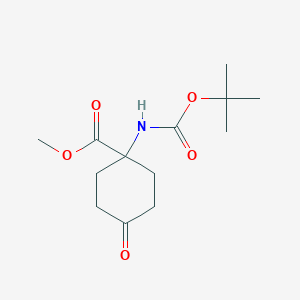
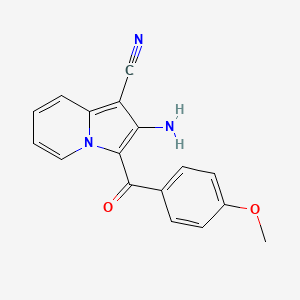
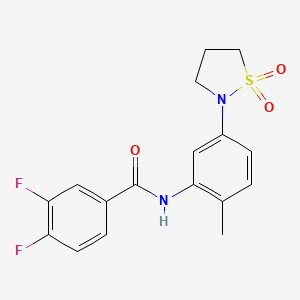
![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)